

Application Notes and Protocols for AMG 232 (Navtemadlin) Administration in Preclinical Models

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Compound of Interest

Compound Name: AMG-222 tosylate

Cat. No.: B605402

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Note: Initial searches for "**AMG-222 tosylate**" in the context of preclinical cancer models did not yield relevant results. The available scientific literature extensively documents the preclinical use of AMG 232 (also known as Navtemadlin or KRT-232), a potent and selective inhibitor of the MDM2-p53 interaction. It is presumed that the user's interest lies in this well-characterized oncology compound. Therefore, the following application notes and protocols are based on the published data for AMG 232.

Introduction

AMG 232 is a small molecule inhibitor that disrupts the interaction between the MDM2 protein and the p53 tumor suppressor.^{[1][2]} In cancer cells with wild-type p53, MDM2 overexpression can lead to the degradation of p53, thereby abrogating its tumor-suppressive functions. AMG 232 restores p53 activity by preventing its degradation, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.^{[1][2]} These application notes provide a summary of preclinical data and detailed protocols for the administration of AMG 232 in both in vitro and in vivo preclinical models.

Data Presentation

In Vitro Activity of AMG 232

The following tables summarize the in vitro efficacy of AMG 232 in various cancer cell lines.

Table 1: Inhibition of Cell Proliferation by AMG 232 in p53 Wild-Type Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
SJSA-1	Osteosarcoma	9.1[3]
HCT116	Colorectal Cancer	10
ACHN	Renal Cancer	Not explicitly quantified, but potent inhibition observed
A1207	Glioblastoma	200
DBTRG-05MG	Glioblastoma	190
U87MG	Glioblastoma	350

Table 2: Induction of p21 mRNA (a p53 target gene) by AMG 232

Cell Line	IC50 (nM) for p21 induction	Maximum Fold Induction of p21
SJSA-1	12.8	34.9
HCT116	46.8	9.76
ACHN	Not explicitly quantified	Not explicitly quantified

Data for Tables 1 & 2 were extracted from multiple sources where available.

In Vivo Efficacy of AMG 232

The following table summarizes the in vivo antitumor activity of AMG 232 in various xenograft models.

Table 3: Tumor Growth Inhibition by AMG 232 in Xenograft Models

Xenograft Model	Cancer Type	Dosing Schedule	ED50 (mg/kg)	Maximum Tumor Growth Inhibition (TGI)
SJSA-1	Osteosarcoma	Daily oral gavage	9.1	Complete and durable regression at 75 mg/kg
HCT116	Colorectal Cancer	Daily oral gavage	31	86%
A375sq2	Melanoma	Daily oral gavage	18	97%
NCI-H460	Non-Small Cell Lung Cancer	Daily oral gavage	78	60%

Data for Table 3 were extracted from published preclinical studies.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of AMG 232 in cancer cell lines.

Materials:

- Cancer cell lines of interest (e.g., SJSA-1, HCT116)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- AMG 232 (Navtemadlin)
- DMSO (for stock solution)
- 96-well plates
- Cell proliferation reagent (e.g., CellTiter-Glo®, BrdU incorporation kit)

- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μ L of complete medium. Allow cells to adhere overnight.
- Compound Preparation: Prepare a 10 mM stock solution of AMG 232 in DMSO. Perform serial dilutions (e.g., 3-fold) in complete medium to achieve final concentrations ranging from 0.0005 to 10 μ M. Include a DMSO-only control.
- Treatment: Add 100 μ L of the diluted AMG 232 solutions or DMSO control to the appropriate wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Viability Assessment: Measure cell viability using a suitable proliferation reagent according to the manufacturer's instructions.
- Data Analysis: Generate dose-response curves and calculate IC₅₀ values using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of AMG 232 in a mouse xenograft model.

Materials:

- Female athymic nude mice (4-6 weeks old)
- Cancer cell line for implantation (e.g., SJSA-1)
- Matrigel (optional)
- AMG 232
- Vehicle for oral administration (e.g., 0.5% methylcellulose)

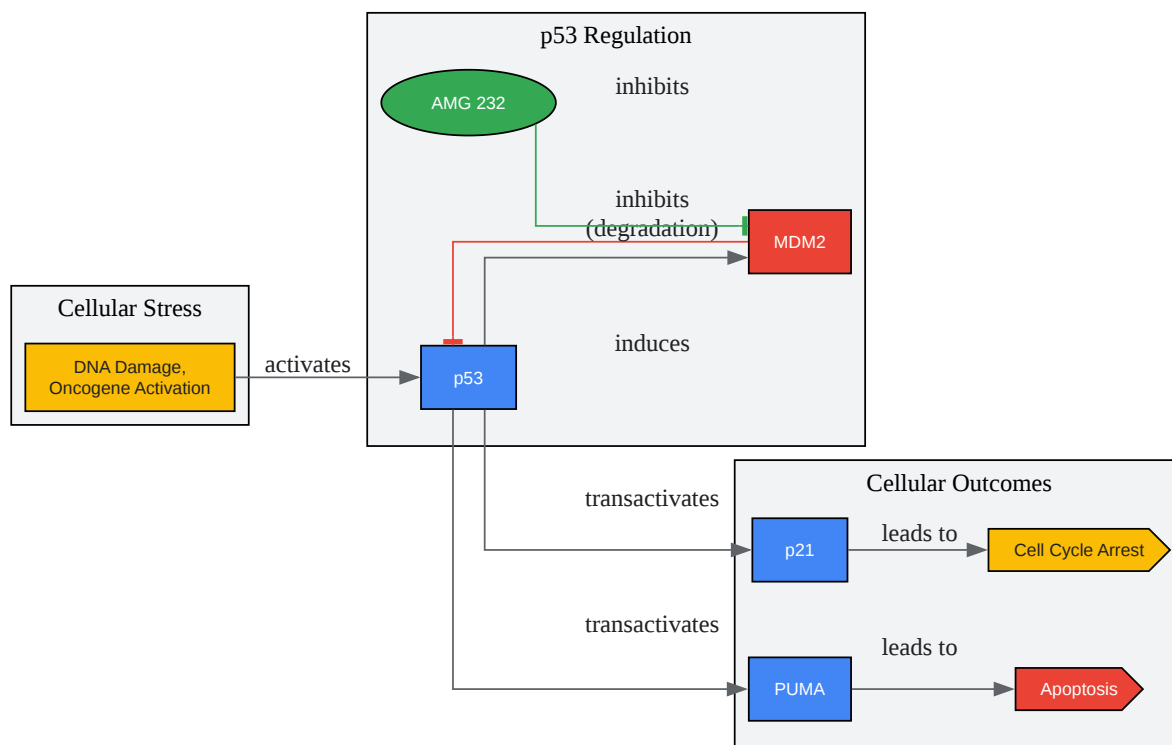
- Calipers for tumor measurement
- Animal housing and care facilities compliant with institutional guidelines

Procedure:

- Tumor Implantation: Subcutaneously inject 5×10^6 to 10×10^6 cancer cells (e.g., SJSA-1) in a volume of 100-200 μL (with or without Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization and Treatment Initiation: When tumors reach an average volume of approximately 200 mm^3 , randomize the mice into treatment and control groups (n=10 per group).
- Drug Administration: Administer AMG 232 daily by oral gavage at the desired doses (e.g., 10, 25, 75 mg/kg). The control group should receive the vehicle only.
- Efficacy Evaluation: Continue treatment for a specified period (e.g., 25 days) and monitor tumor volume and body weight.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

Visualizations

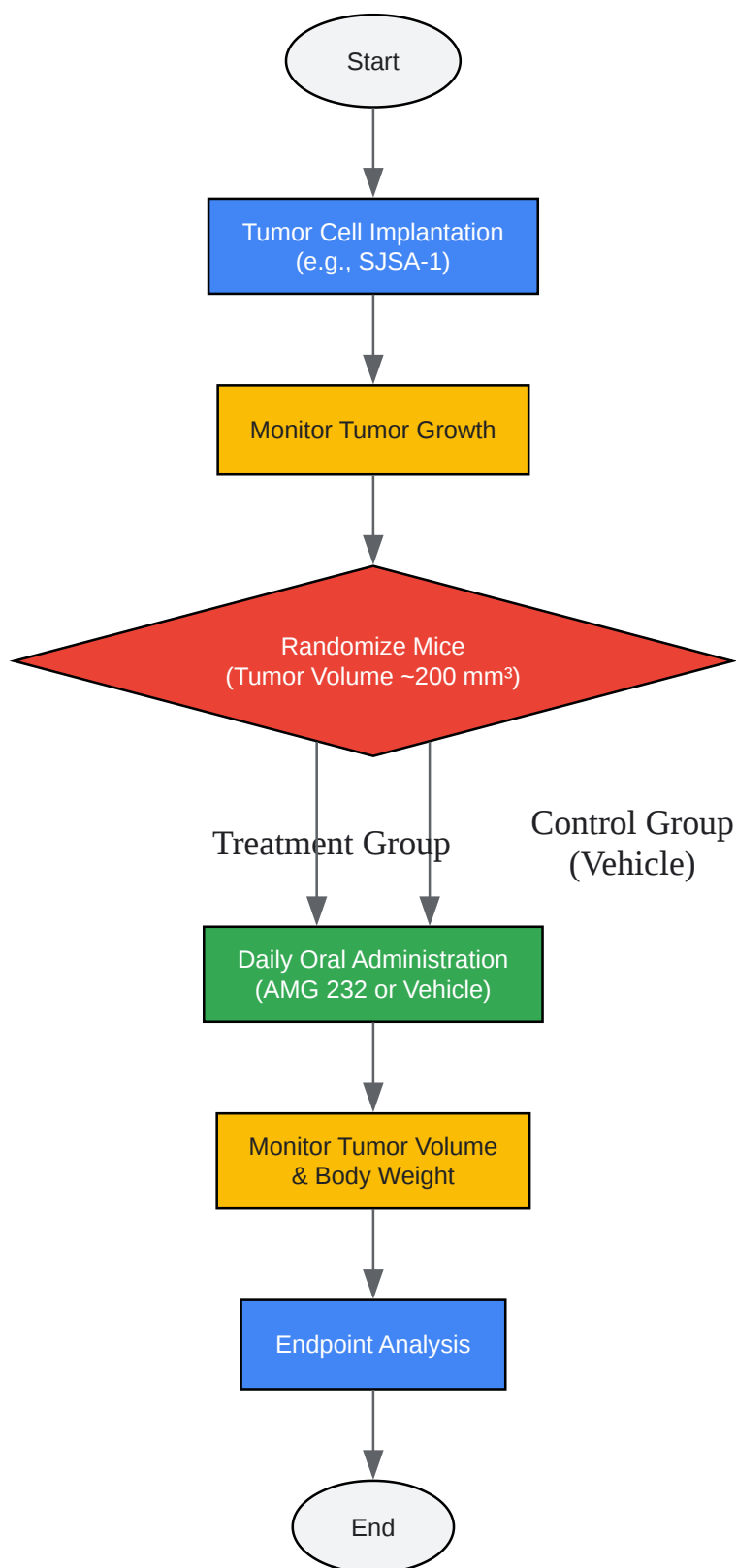
Signaling Pathway of AMG 232



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Caption: Mechanism of action of AMG 232.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for a typical in vivo xenograft study.

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References

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